![molecular formula C17H15N3O B2577229 4-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzonitrile CAS No. 2310154-20-0](/img/structure/B2577229.png)
4-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzonitrile
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Overview
Description
The compound “4-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzonitrile” belongs to the family of pyrazolopyridines . Pyrazolopyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Synthesis Analysis
A new pathway for the synthesis of pyrazolo[3,4-b]pyridine scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring .Chemical Reactions Analysis
The synthesis of pyrazolo[3,4-b]pyridine involves a sequential opening/closing cascade reaction . The use of α,β-unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium has been highlighted .Scientific Research Applications
Biological Studies
Probing Protein–Ligand Interactions: Researchers use pyrrolo[3,4-d]pyrimidine derivatives as chemical probes to study protein–ligand interactions. These compounds can selectively bind to specific proteins, aiding in target identification and validation.
Fluorescent Probes: Functionalized pyrrolo[3,4-d]pyrimidines can be modified with fluorescent tags. These probes enable visualization of cellular processes, protein localization, and receptor binding.
Future Directions
The future directions of research on “4-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzonitrile” and similar compounds could involve further exploration of their potential as allosteric modulators of the M4 muscarinic acetylcholine receptor . This could potentially lead to the development of new therapeutic agents.
properties
IUPAC Name |
4-[3-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-oxopropyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c18-10-14-5-3-13(4-6-14)7-8-17(21)20-11-15-2-1-9-19-16(15)12-20/h1-6,9H,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAHLMVLXMCVQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)CCC3=CC=C(C=C3)C#N)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzonitrile |
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